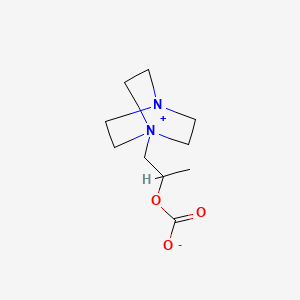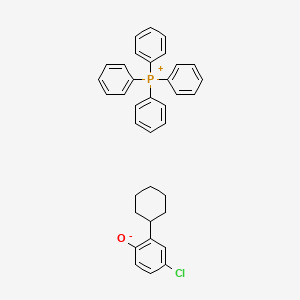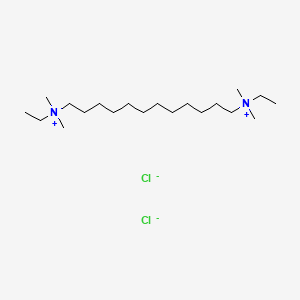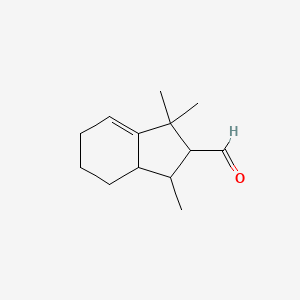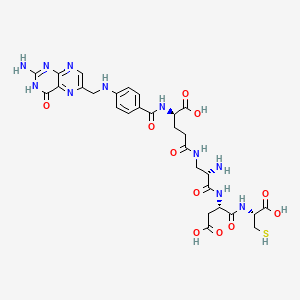
Folcepri
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Folcepri, also known as etarfolatide, is a compound developed for diagnostic purposes in the field of oncology. It is particularly used in the detection of ovarian cancer. The compound is designed to bind to folate receptors, which are overexpressed on the surface of certain cancer cells, allowing for targeted imaging and diagnosis .
准备方法
Folcepri is synthesized through a series of chemical reactions involving folic acid and a technetium-99m chelating peptide. The preparation involves radiolabeling with sodium pertechnetate (99mTc) solution. This radiolabeling process is crucial for its application in single photon emission computed tomography (SPECT) imaging . The industrial production of this compound involves the preparation of a 100 microgram kit for radiopharmaceutical preparation, ensuring the compound is ready for clinical use .
化学反应分析
Folcepri undergoes several types of chemical reactions, primarily involving its radiolabeling process. The key reaction is the chelation of technetium-99m to the folic acid derivative, forming a stable complex that can be used for imaging. Common reagents used in these reactions include sodium pertechnetate and various chelating agents. The major product formed from these reactions is the radiolabeled this compound, which is used in diagnostic imaging .
科学研究应用
Folcepri has significant applications in scientific research, particularly in the field of oncology. It is used in SPECT imaging to detect cancer cells that express folate receptors. This allows for the identification of patients who are suitable for treatment with folate receptor-targeted therapies, such as vintafolide. The compound’s ability to selectively bind to cancer cells makes it a valuable tool in both research and clinical settings .
作用机制
The mechanism of action of Folcepri involves its binding to folate receptors on the surface of cancer cells. Once bound, the radiolabeled compound emits radiation that can be detected using imaging techniques such as SPECT. This allows for the visualization of cancer cells and aids in the diagnosis and treatment planning for patients with ovarian cancer . The molecular target of this compound is the folate receptor, and its pathway involves the selective binding and subsequent imaging of cancer cells .
相似化合物的比较
Folcepri is unique in its specific targeting of folate receptors for diagnostic imaging. Similar compounds include Neocepri (folic acid) and Vynfinit (vintafolide), which are also used in the detection and treatment of ovarian cancer. Neocepri is used as a diagnostic agent to identify patients who will benefit from treatment with Vynfinit, while Vynfinit is a therapeutic agent that targets folate receptors on cancer cells . The uniqueness of this compound lies in its combination of folic acid and a technetium-99m chelating peptide, which allows for precise imaging and diagnosis .
属性
CAS 编号 |
479578-27-3 |
|---|---|
分子式 |
C29H35N11O11S |
分子量 |
745.7 g/mol |
IUPAC 名称 |
(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1 |
InChI 键 |
RKGPQAGUQDVJHG-MHORFTMASA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


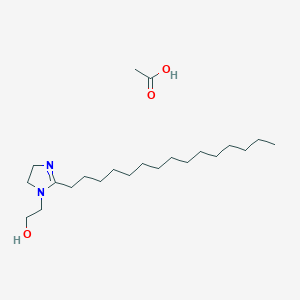

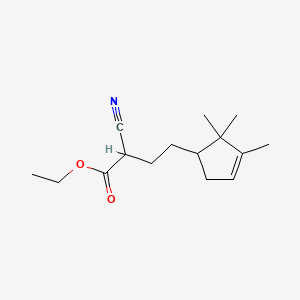
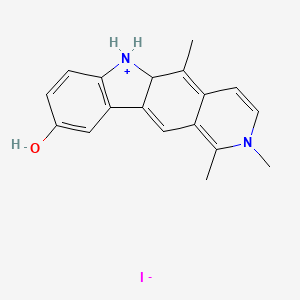
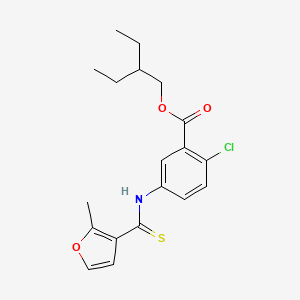
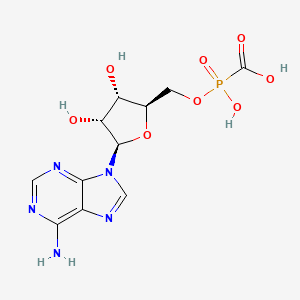
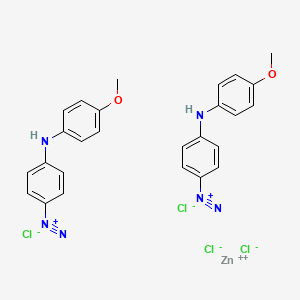
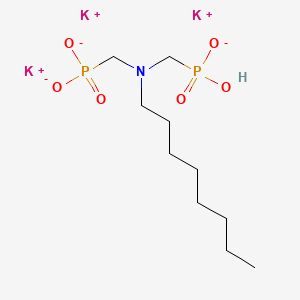
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
